Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C11H9F3N2O2 and a molecular weight of 258.2 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and an ethyl ester group attached to a nicotinic acid derivative. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate typically involves the reaction of 6-methyl-2-(trifluoromethyl)nicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Scientific Research Applications
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets. The cyano group and the ester functionality also play roles in its reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Unlike this compound, trifluoromethylbenzene lacks the cyano and ester groups, making it less reactive in certain chemical reactions.
Trifluoromethylpyridine: This compound shares the trifluoromethyl group with this compound but differs in its overall structure and reactivity.
Trifluoromethylacetic acid: While it contains the trifluoromethyl group, it lacks the nicotinic acid derivative structure, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHOHKHJMDKBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381440 |
Source
|
Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-71-6 |
Source
|
Record name | ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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